molecular formula C18H30NaO3S B083601 Sodium o-dodecylbenzenesulfonate CAS No. 15163-46-9

Sodium o-dodecylbenzenesulfonate

Cat. No. B083601
M. Wt: 349.5 g/mol
InChI Key: YFDKVXNMRLLVSL-UHFFFAOYSA-N
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Patent
US05744709

Procedure details

Values of α reported for a number of anionic surfactants at air-waterand heptane-water interfaces range from 45 to 72 Å2 . Oh and Shah estimated α of sodium dodecylsulfate at hexadecane/water and air/water interfaces as 68.9 and 5.18 Å2 respectively. Sodium dodecylbenzosulfonate (SDBS), an anionic surfactant, exhibited saturation adsorption on graphon, a hydrophobic surface, at the CMC, with α value of 60 Å2. We obtained α value of 61 Å2 for SDBS at decane-water interface, from a plot of interfacial tension, γ, versus the lnC, using the Wilhelmy plate technique for measuring γ.
[Compound]
Name
α
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
heptane water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
hexadecane water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
60
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].O.C([O:21][S:22]([O-])(=[O:24])=[O:23])CCCCCCCCCCC.[Na+:26].CCCCC[CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH3:42].O.[Na]>O>[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:42][CH2:41][CH2:40][CH2:39][CH2:38][C:37]1[C:32]([S:22]([O-:24])(=[O:23])=[O:21])=[CH:33][CH:34]=[CH:35][CH:36]=1.[Na+:26] |f:0.1,2.3,4.5,8.9,^1:43|

Inputs

Step One
Name
α
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
heptane water
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCC.O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)OS(=O)(=O)[O-].[Na+]
Step Four
Name
hexadecane water
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCCCCCCCC.O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Six
Name
60
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05744709

Procedure details

Values of α reported for a number of anionic surfactants at air-waterand heptane-water interfaces range from 45 to 72 Å2 . Oh and Shah estimated α of sodium dodecylsulfate at hexadecane/water and air/water interfaces as 68.9 and 5.18 Å2 respectively. Sodium dodecylbenzosulfonate (SDBS), an anionic surfactant, exhibited saturation adsorption on graphon, a hydrophobic surface, at the CMC, with α value of 60 Å2. We obtained α value of 61 Å2 for SDBS at decane-water interface, from a plot of interfacial tension, γ, versus the lnC, using the Wilhelmy plate technique for measuring γ.
[Compound]
Name
α
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
heptane water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
hexadecane water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
60
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].O.C([O:21][S:22]([O-])(=[O:24])=[O:23])CCCCCCCCCCC.[Na+:26].CCCCC[CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH3:42].O.[Na]>O>[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:42][CH2:41][CH2:40][CH2:39][CH2:38][C:37]1[C:32]([S:22]([O-:24])(=[O:23])=[O:21])=[CH:33][CH:34]=[CH:35][CH:36]=1.[Na+:26] |f:0.1,2.3,4.5,8.9,^1:43|

Inputs

Step One
Name
α
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
heptane water
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCC.O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)OS(=O)(=O)[O-].[Na+]
Step Four
Name
hexadecane water
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCCCCCCCC.O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Six
Name
60
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05744709

Procedure details

Values of α reported for a number of anionic surfactants at air-waterand heptane-water interfaces range from 45 to 72 Å2 . Oh and Shah estimated α of sodium dodecylsulfate at hexadecane/water and air/water interfaces as 68.9 and 5.18 Å2 respectively. Sodium dodecylbenzosulfonate (SDBS), an anionic surfactant, exhibited saturation adsorption on graphon, a hydrophobic surface, at the CMC, with α value of 60 Å2. We obtained α value of 61 Å2 for SDBS at decane-water interface, from a plot of interfacial tension, γ, versus the lnC, using the Wilhelmy plate technique for measuring γ.
[Compound]
Name
α
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
heptane water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
hexadecane water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
60
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].O.C([O:21][S:22]([O-])(=[O:24])=[O:23])CCCCCCCCCCC.[Na+:26].CCCCC[CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH3:42].O.[Na]>O>[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:42][CH2:41][CH2:40][CH2:39][CH2:38][C:37]1[C:32]([S:22]([O-:24])(=[O:23])=[O:21])=[CH:33][CH:34]=[CH:35][CH:36]=1.[Na+:26] |f:0.1,2.3,4.5,8.9,^1:43|

Inputs

Step One
Name
α
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
heptane water
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCC.O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)OS(=O)(=O)[O-].[Na+]
Step Four
Name
hexadecane water
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCCCCCCCC.O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Six
Name
60
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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